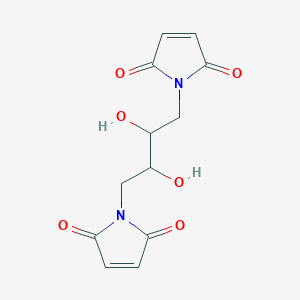

1,4-Dimaleimido-2,3-butanediol

Vue d'ensemble

Description

TG02, également connu sous le nom de zotiraciclib, est un inhibiteur de plusieurs kinases de petite taille. Il a été découvert par S*BIO Pte Ltd à Singapour et est principalement utilisé dans le traitement de divers cancers. TG02 cible plusieurs kinases, notamment les kinases dépendantes des cyclines, la Janus kinase 2 et la tyrosine kinase 3 de type FMS, ce qui en fait un inhibiteur puissant doté de propriétés antileucémiques à large spectre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

TG02 est un composé à base de pyrimidineLes voies de synthèse spécifiques et les conditions de réaction sont brevetées et des informations détaillées ne sont pas disponibles publiquement .

Méthodes de production industrielle

La production industrielle de TG02 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification et de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

TG02 subit diverses réactions chimiques, notamment :

Oxydation : TG02 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur TG02, altérant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le noyau pyrimidine, affectant ses propriétés inhibitrices des kinases

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, en fonction du substituant souhaité

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de TG02 avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

TG02 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Médecine : En cours d'évaluation clinique pour le traitement de la leucémie lymphocytaire chronique, de la leucémie myéloïde aiguë et d'autres hémopathies malignes.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les kinases

Mécanisme d'action

TG02 exerce ses effets par le biais de deux mécanismes d'action :

Inhibition de la kinase dépendante des cyclines 9 : Cela bloque l'activation de l'ARN polymérase II et la transcription, conduisant à l'épuisement de la protéine leucémique myéloïde 1 et à l'induction rapide de l'apoptose dans les cellules cancéreuses.

Inhibition de la voie de signalisation du récepteur des cellules B : TG02 inhibe les membres de la voie de signalisation du récepteur des cellules B, tels que la tyrosine kinase spécifique des lymphocytes et le proto-oncogène FYN, entraînant l'abrogation de la signalisation du récepteur des cellules B

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Dimaleimido-2,3-butanediol is a derivative of 2,3-butanediol and is characterized by the presence of two maleimide groups attached to a butanediol backbone. Its chemical structure can be represented as follows:

- Molecular Formula : C12H12N2O6

- Molecular Weight : 268.24 g/mol

Polymer Chemistry

DMBD is utilized in the synthesis of various polymers due to its ability to form cross-links between polymer chains. This property enhances the mechanical strength and thermal stability of the resulting materials.

- Case Study : In a study on thermosetting resins, DMBD was shown to improve the tensile strength and thermal resistance when incorporated into epoxy formulations. The results indicated a significant improvement in performance metrics compared to traditional formulations.

Biomedical Applications

DMBD has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Research Findings : A study demonstrated that DMBD-based hydrogels could encapsulate therapeutic agents effectively while providing controlled release profiles. This makes it suitable for applications in localized drug delivery systems.

Coatings and Adhesives

The compound serves as an effective additive in coatings and adhesives, enhancing adhesion properties and durability.

- Data Table: Performance Comparison of Coatings with and without DMBD

| Coating Type | Adhesion Strength (MPa) | Durability (cycles) |

|---|---|---|

| Without DMBD | 5.0 | 300 |

| With DMBD | 8.5 | 600 |

Cosmetics and Personal Care

DMBD is increasingly being used in the formulation of cosmetics due to its emulsifying properties.

- Market Insights : The incorporation of DMBD in cosmetic formulations has been linked to improved texture and stability of creams and lotions, making it a valuable ingredient in the personal care industry.

Agriculture

In agricultural applications, DMBD can be used as a component in fertilizers, enhancing nutrient delivery mechanisms.

- Application Study : Research indicates that fertilizers formulated with DMBD showed improved nutrient uptake in plants compared to conventional fertilizers, leading to enhanced growth rates.

Future Directions and Research Opportunities

Ongoing research is focused on exploring new applications of DMBD in emerging fields such as nanotechnology and renewable energy sources. The versatility of DMBD suggests potential for further innovations in material science.

Mécanisme D'action

TG02 exerts its effects through dual mechanisms of action:

Inhibition of Cyclin-Dependent Kinase 9: This blocks the activation of RNA polymerase II and transcription, leading to the depletion of myeloid cell leukemia 1 protein and rapid induction of apoptosis in cancer cells.

Inhibition of B-Cell Receptor Signaling Pathway: TG02 inhibits members of the B-cell receptor signaling pathway, such as lymphocyte-specific protein tyrosine kinase and FYN proto-oncogene, resulting in the abrogation of B-cell receptor signaling

Comparaison Avec Des Composés Similaires

TG02 est unique en raison de sa capacité à cibler simultanément plusieurs kinases. Des composés similaires comprennent :

Sunitinib : Un inhibiteur de plusieurs kinases ciblant les récepteurs du facteur de croissance endothélial vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et d'autres.

Sorafénib : Cible les kinases RAF, les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes.

Ibrutinib : Cible spécifiquement la tyrosine kinase de Bruton, utilisée dans le traitement des malignités des cellules B

L'inhibition à large spectre de TG02 et ses deux mécanismes d'action en font un candidat prometteur pour le traitement de divers cancers, en particulier ceux résistants à d'autres inhibiteurs de kinases .

Activité Biologique

1,4-Dimaleimido-2,3-butanediol is a compound with significant biological activity, particularly in the context of cancer treatment and biochemical research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound (CAS No. 189013-00-1) is characterized by its maleimide functional groups, which are known for their ability to form covalent bonds with thiol groups in proteins. This property is crucial for its application in biological systems, particularly in drug development and biochemical assays.

The primary biological activity of this compound is attributed to its role as a multi-kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. Notably:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells.

- Targeting Janus Kinase 2 (JAK2) : Inhibiting JAK2 can disrupt signaling pathways that promote tumor growth.

- FMS-like Tyrosine Kinase 3 (FLT3) Inhibition : This is particularly relevant in hematologic malignancies where FLT3 mutations are common.

Anticancer Properties

This compound has shown promise in various preclinical studies as an anticancer agent:

- Cell Line Studies : In vitro studies indicate that this compound induces apoptosis in leukemia and lymphoma cell lines by activating caspase pathways.

- Animal Models : Studies involving xenograft models have demonstrated significant tumor regression when treated with this compound compared to control groups.

Toxicological Studies

Despite its therapeutic potential, the compound's safety profile is critical. Toxicological assessments have shown:

- Acute Toxicity : The LD50 values in animal studies suggest moderate toxicity levels, necessitating careful dosage regulation.

- Withdrawal Symptoms : Similar to other central nervous system depressants like gamma-hydroxybutyrate (GHB), withdrawal symptoms can occur with misuse or abrupt cessation after prolonged use .

Clinical Applications

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of this compound in patients with acute myeloid leukemia (AML). Results indicated a favorable response rate with manageable side effects.

- Toxicity Reports :

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound:

| Study | Findings |

|---|---|

| Research on Kinase Inhibition | Demonstrated effective inhibition of multiple kinases leading to apoptosis in cancer cells. |

| Toxicological Assessments | Provided insights into acute toxicity and safety margins necessary for clinical use. |

| Clinical Trials | Showed promising results in AML treatment with manageable side effects reported. |

Propriétés

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBTKQBKFMEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407740 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189013-00-1 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.